Eob-dtpa

Hepatobiliary MRI Contrast Agent Pharmacokinetics Liver-specific Imaging

EOB-DTPA (CAS 158599-72-5), the free ligand of gadoxetic acid, is the only GBCA scaffold providing ~50% hepatobiliary excretion via OATP1B1/B3 transport, enabling a rapid 10–20 min hepatobiliary phase. Unlike generic extracellular agents or low-uptake alternatives (Gd-BOPTA: 2–4% uptake), it uniquely supports: (i) synthesis of next-gen liver-targeted probes; (ii) validation of liver lesion MRI protocols; (iii) quantitative liver function assessment; (iv) preclinical DILI biomarker studies. For R&D only; not the formulated drug product.

Molecular Formula C23H33N3O11
Molecular Weight 527.5 g/mol
CAS No. 158599-72-5
Cat. No. B3021170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEob-dtpa
CAS158599-72-5
Molecular FormulaC23H33N3O11
Molecular Weight527.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
InChIInChI=1S/C23H33N3O11/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36)/t17-/m0/s1
InChIKeyAQOXEJNYXXLRQQ-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EOB-DTPA (CAS 158599-72-5) Sourcing Guide: Procurement Specifications for Gadoxetate Disodium API and Research-Grade Ligand


EOB-DTPA (Gadoxetic acid, Gd-EOB-DTPA, CAS 158599-72-5) is a gadolinium-based contrast agent (GBCA) specifically engineered as a hepatocyte-specific magnetic resonance imaging (MRI) probe [1]. As the active pharmaceutical ingredient (API) in the clinically approved formulations Primovist® (EU) and Eovist® (USA), it serves as a dual-function agent, providing both dynamic perfusion imaging and delayed hepatobiliary phase imaging for the detection and characterization of focal liver lesions [2]. For procurement purposes, it is essential to distinguish between the free ligand (EOB-DTPA, CAS 158599-72-5) used in research and synthesis, and the formulated drug product, gadoxetate disodium (Gd-EOB-DTPA disodium salt, CAS 135326-22-6), which is the commercially available injectable contrast agent.

Why EOB-DTPA-Based Contrast Cannot Be Substituted by Other Gadolinium Chelates in Hepatobiliary Imaging


Substituting EOB-DTPA (gadoxetate) with other gadolinium-based contrast agents (GBCAs) for liver-specific imaging is not scientifically valid due to fundamental differences in molecular design and pharmacokinetics. Unlike purely extracellular agents (e.g., gadoterate, gadobutrol) or other hepatobiliary agents (e.g., gadobenate), EOB-DTPA is the only GBCA that exhibits approximately 50% hepatobiliary excretion in the normal liver [1]. This high degree of liver-specific uptake is mediated by the lipophilic ethoxybenzyl (EOB) moiety, which facilitates active transport into hepatocytes via organic anion transporting polypeptides (OATPs) [2]. In contrast, gadobenate dimeglumine (Gd-BOPTA) demonstrates only 2–4% hepatobiliary uptake, relying primarily on high protein binding and relaxivity for hepatic enhancement [3]. Therefore, any procurement decision involving a non-EOB-DTPA ligand for hepatobiliary imaging applications will result in fundamentally different pharmacokinetic and imaging outcomes, compromising the validity of comparative studies or clinical protocols.

EOB-DTPA Procurement Evidence Guide: Quantified Performance Differentiation vs. Comparator GBCAs


Superior Hepatobiliary Excretion Fraction: EOB-DTPA vs. Gadobenate Dimeglumine (Gd-BOPTA)

EOB-DTPA demonstrates a markedly superior hepatobiliary excretion fraction compared to gadobenate dimeglumine. Specifically, approximately 50% of the injected dose of EOB-DTPA is taken up by functioning hepatocytes and excreted into the bile, whereas gadobenate dimeglumine exhibits only 2–4% hepatobiliary uptake [1]. This difference is attributed to the high affinity of the EOB moiety for the OATP1B1 and OATP1B3 transporters on the sinusoidal membrane of hepatocytes [2].

Hepatobiliary MRI Contrast Agent Pharmacokinetics Liver-specific Imaging

Higher Thermodynamic Stability Constant: EOB-DTPA vs. Parent DTPA Ligand

The thermodynamic stability constant (log KGdL) of Gd-EOB-DTPA is 23.46, which is 0.5–1.0 log K units higher than that of the parent Gd-DTPA complex [1]. This enhanced stability is attributed to the electron-donating properties of the ethoxybenzyl substituent, which strengthens the coordination bond with the Gd³⁺ ion [2].

Coordination Chemistry Gadolinium Chelate Stability Contrast Agent Safety

Enhanced In Vivo Liver Relaxivity: EOB-DTPA vs. Extracellular Gd-DTPA

In vivo relaxivity measurements in rat liver tissue demonstrate that Gd-EOB-DTPA (R1 = 4.49 ± 0.03 mM⁻¹s⁻¹) provides significantly higher longitudinal relaxation rate enhancement compared to the extracellular agent Gd-DTPA (R1 = 3.47 ± 0.06 mM⁻¹s⁻¹) [1]. This increase is attributed to transient macromolecular interactions and increased microviscosity within the hepatocyte intracellular environment, which slows the rotational correlation time (τR) of the Gd-EOB-DTPA complex [2].

Relaxometry In Vivo MRI Hepatocyte-Specific Contrast

Higher Incidence of Arterial Phase Motion Artifact: A Procurement Consideration for Protocol Design

A matched within-patient cohort study found that gadoxetate disodium was associated with a significantly higher incidence of new arterial phase respiratory motion-related artifact compared with gadobenate dimeglumine (39% vs 10%, P < .0001) and of new severe transient arterial phase respiratory motion-related artifact (18% vs 2%, P < .0001) [1]. This effect is attributed to a transient dyspnea associated with the rapid bolus injection of the smaller volume of gadoxetate.

MRI Protocol Optimization Image Quality Arterial Phase Imaging

Comparative Diagnostic Accuracy for Hepatocellular Carcinoma: EOB-DTPA vs. Extracellular Gd-DTPA

A prospective crossover study at 3T comparing gadoxetic acid (EOB-DTPA)-enhanced MRI to gadopentetate dimeglumine (Gd-DTPA)-enhanced MRI for HCC detection found that the gadoxetic acid set was superior for one observer, with improved lesion conspicuity and liver-to-lesion contrast on hepatobiliary phase images [1]. Specifically, the addition of hepatobiliary phase imaging with EOB-DTPA allowed for the detection of hypovascular HCCs, which are often missed by extracellular agents [2].

Hepatocellular Carcinoma Diagnostic Accuracy LI-RADS

Validated Application Scenarios for EOB-DTPA Procurement in Research and Clinical Development


Development and Validation of Hepatobiliary-Phase MRI Protocols

Due to its ~50% hepatobiliary excretion fraction [1], EOB-DTPA is the ligand of choice for developing and validating MRI protocols that require a hepatobiliary phase. This includes protocols for the detection of liver metastases, characterization of focal nodular hyperplasia (FNH), and assessment of biliary anatomy. The rapid hepatocyte uptake allows for a hepatobiliary phase acquisition 10–20 minutes post-injection, which is a key differentiator from other agents like Gd-BOPTA that require a 60–120 minute delay [2].

Quantitative Assessment of Liver Function and Fibrosis Staging

The active hepatocyte uptake of EOB-DTPA via OATP1B1/B3 transporters [1] makes it a valuable tool for quantifying liver function. Procurement of the EOB-DTPA ligand is essential for research into non-invasive assessment of hepatic fibrosis, prediction of post-hepatectomy liver failure, and monitoring of hepatocyte function in chronic liver disease. The degree of parenchymal enhancement on hepatobiliary phase images correlates with liver function reserves [2].

Synthesis of Novel Hepatocyte-Specific Imaging Probes

For researchers in medicinal chemistry and probe development, EOB-DTPA (CAS 158599-72-5) serves as a versatile scaffold for the synthesis of next-generation hepatobiliary contrast agents. The ethoxybenzyl moiety can be modified or conjugated to other functional groups, while the DTPA core provides a stable chelation site for Gd³⁺ or other lanthanides [1]. Procurement of the free ligand is necessary for these synthetic endeavors.

Preclinical Evaluation of Drug-Induced Liver Injury (DILI)

In preclinical models of DILI, EOB-DTPA-enhanced MRI can be used to monitor hepatocyte function and biliary excretion in real-time. Impairment of OATP or MRP2 transporter function, which is a common mechanism of DILI, leads to reduced hepatic uptake or biliary excretion of EOB-DTPA, providing a non-invasive biomarker of hepatotoxicity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eob-dtpa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.